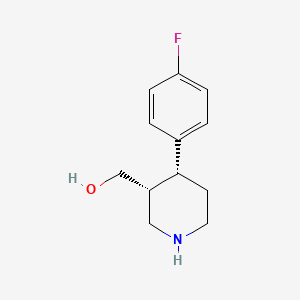

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Description

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative featuring a fluorophenyl group at the 4-position and a hydroxymethyl substituent at the 3-position. Its molecular formula is C₁₂H₁₆FNO (molecular weight: 209.26 g/mol) . This compound is of pharmaceutical interest due to its structural similarity to paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Key stereochemical distinctions (3R,4R configuration) influence its biological activity and stability compared to related isomers and derivatives.

Propriétés

Formule moléculaire |

C12H16FNO |

|---|---|

Poids moléculaire |

209.26 g/mol |

Nom IUPAC |

[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12+/m1/s1 |

Clé InChI |

IBOPBHBOBJYXTD-PWSUYJOCSA-N |

SMILES isomérique |

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)CO |

SMILES canonique |

C1CNCC(C1C2=CC=C(C=C2)F)CO |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de ((3R,4R)-4-(4-Fluorophényl)pipéridin-3-yl)méthanol implique généralement les étapes suivantes:

Matières premières: La synthèse commence par le choix de matières premières appropriées, telles que le 4-fluorobenzaldéhyde et la pipéridine.

Formation de l'intermédiaire: L'étape initiale implique la condensation du 4-fluorobenzaldéhyde avec la pipéridine pour former une base de Schiff intermédiaire.

Réduction: La base de Schiff est ensuite réduite à l'aide d'un agent réducteur tel que le borohydrure de sodium pour obtenir le ((3R,4R)-4-(4-Fluorophényl)pipéridin-3-yl)méthanol souhaité.

Méthodes de production industrielle: Dans un contexte industriel, la production de ((3R,4R)-4-(4-Fluorophényl)pipéridin-3-yl)méthanol peut impliquer des procédés par lots à grande échelle ou des procédés en continu. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. Les techniques courantes comprennent:

Hydrogénation catalytique: Utilisant des catalyseurs tels que le palladium sur carbone pour faciliter l'étape de réduction.

Purification: Emploi de méthodes telles que la recristallisation ou la chromatographie pour purifier le composé.

Analyse Des Réactions Chimiques

Types de réactions: ((3R,4R)-4-(4-Fluorophényl)pipéridin-3-yl)méthanol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe méthanol peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.

Réduction: Le composé peut être réduit davantage pour former différents dérivés.

Substitution: Le groupe fluorophényle peut subir des réactions de substitution avec des nucléophiles.

Réactifs et conditions courants:

Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés dans des conditions acides ou basiques.

Réduction: Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'un catalyseur approprié.

Produits principaux:

Produits d'oxydation: Acide 4-(4-Fluorophényl)pipéridine-3-carboxylique.

Produits de réduction: Divers dérivés réduits du cycle pipéridine.

Produits de substitution: Composés avec différents substituants sur le groupe fluorophényle.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de ((3R,4R)-4-(4-Fluorophényl)pipéridin-3-yl)méthanol implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényle augmente son affinité de liaison à certains récepteurs ou enzymes, conduisant à la modulation de leur activité. Le cycle pipéridine fournit une stabilité structurelle et contribue aux propriétés pharmacocinétiques globales du composé.

Cibles et voies moléculaires:

Récepteurs: Le composé peut interagir avec les récepteurs des neurotransmetteurs, influençant les voies de transduction du signal.

Enzymes: Il peut inhiber ou activer des enzymes spécifiques, affectant les voies métaboliques.

Mécanisme D'action

The mechanism of action of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Molecular Targets and Pathways:

Receptors: The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Stereoisomers: (3S,4R)- and (3R,4S)-Configurations

The (3S,4R)-isomer, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 125224-43-3), shares identical substituents but differs in stereochemistry. It is identified as N-Desmethyl Paroxol, a degradation impurity of paroxetine hydrochloride . Key differences include:

1-Methylpiperidine Derivatives

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS 109887-53-8) introduces a methyl group on the piperidine nitrogen. This modification increases molecular weight to 223.29 g/mol (C₁₃H₁₈FNO) and alters physicochemical properties :

N-Benzyl Analogs

N-Benzyl Paroxol (CAS 201855-60-9) features a benzyl group on the piperidine nitrogen. This derivative is a synthetic intermediate for paroxetine and highlights:

- Stability : The benzyl group increases steric hindrance, reducing susceptibility to oxidative degradation compared to the hydroxymethyl variant .

- Pharmacokinetics : Enhanced metabolic stability due to reduced CYP450 enzyme interaction .

Structural and Functional Data Table

Activité Biologique

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a piperidine derivative with a molecular formula of CHFNO and a molecular weight of 209.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 209.26 g/mol |

| CAS Number | 125224-43-3 |

| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |

| InChI | InChI=1S/CHFNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 |

Biological Activity Overview

Research indicates that ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential therapeutic applications.

1. Antidepressant Activity

As an impurity of paroxetine (an antidepressant), ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol has been studied for its effects on serotonin reuptake inhibition. Studies suggest that it may contribute to the overall pharmacological profile of paroxetine by enhancing serotonergic activity in the brain .

2. Neuroprotective Effects

Recent studies have indicated that piperidine derivatives can possess neuroprotective properties. For example, compounds similar to ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby improving cognitive function.

Case Studies

Case Study 1: Neuroprotective Activity

A study involving a series of piperidine derivatives reported that compounds with similar structures to ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol exhibited significant inhibition of AChE and BuChE. The results suggested that these compounds could be developed further as potential treatments for neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer activity of piperidine derivatives, a compound structurally related to ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol was tested against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting a promising avenue for further research into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.